

# Technical Support Center: SR9011 Hydrochloride In-Vivo Formulation

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## Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B1574288

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Ticket ID: SR9011-IV-FORM-001 Status: Resolved Assigned Specialist: Senior Application Scientist, In-Vivo Pharmacology Unit Subject: Vehicle Selection and Preparation for **SR9011 Hydrochloride** Administration

## Executive Summary

SR9011 is a synthetic REV-ERB agonist with high hydrophobicity. While the hydrochloride (HCl) salt form improves initial dissolution compared to the free base, it remains prone to precipitation in physiological buffers (pH 7.4).

The Critical Failure Point: Users most frequently fail by adding aqueous saline directly to the drug powder. This causes immediate aggregation that sonication cannot reverse.

This guide details the "Solvent-Surfactant-Aqueous" (SSA) sandwich method, validated to maintain solubility at concentrations up to 10–20 mg/mL for Intraperitoneal (IP) administration.

## Module 1: The "Gold Standard" Formulation (Acute/Sub-Chronic)

Recommended for: Proof-of-concept studies, metabolic phenotyping (7–14 days).

This protocol is derived from the seminal work by Solt et al. (Nature, 2012), which established the baseline for REV-ERB agonist delivery.

Vehicle Composition: 15% Cremophor EL : 15% DMSO : 70% Sterile Water

## Step-by-Step Preparation Protocol

Example Calculation: Preparing 10 mL of vehicle at 10 mg/mL (100 mg total drug).

- Step 1: Primary Solvation (The Organic Phase)
  - Weigh 100 mg of SR9011 HCl.
  - Add 1.5 mL of DMSO (Dimethyl Sulfoxide).
  - Action: Vortex vigorously until the powder is fully dissolved. The solution should be clear and yellow/orange.
  - Why: DMSO is the only component that truly dissolves the hydrophobic core of SR9011.
- Step 2: Surfactant Stabilization
  - Add 1.5 mL of Cremophor EL (Kolliphor EL) to the DMSO-drug mix.
  - Action: Vortex for 30 seconds.
  - Why: The surfactant encapsulates the drug molecules in micelles before they encounter water. If you skip this, the drug will crash out in Step 3.
- Step 3: Aqueous Extension
  - Crucial: Warm the Sterile Water to 37°C.
  - Add 7.0 mL of Warm Water dropwise while vortexing or stirring.
  - Result: A clear to slightly opalescent solution. If milky white precipitate forms immediately, the surfactant step was insufficient.

## Module 2: The "Low-Irritation" Alternative (Chronic/Sensitive Models)

Recommended for: Long-term studies (>14 days) or strains sensitive to Cremophor hypersensitivity.

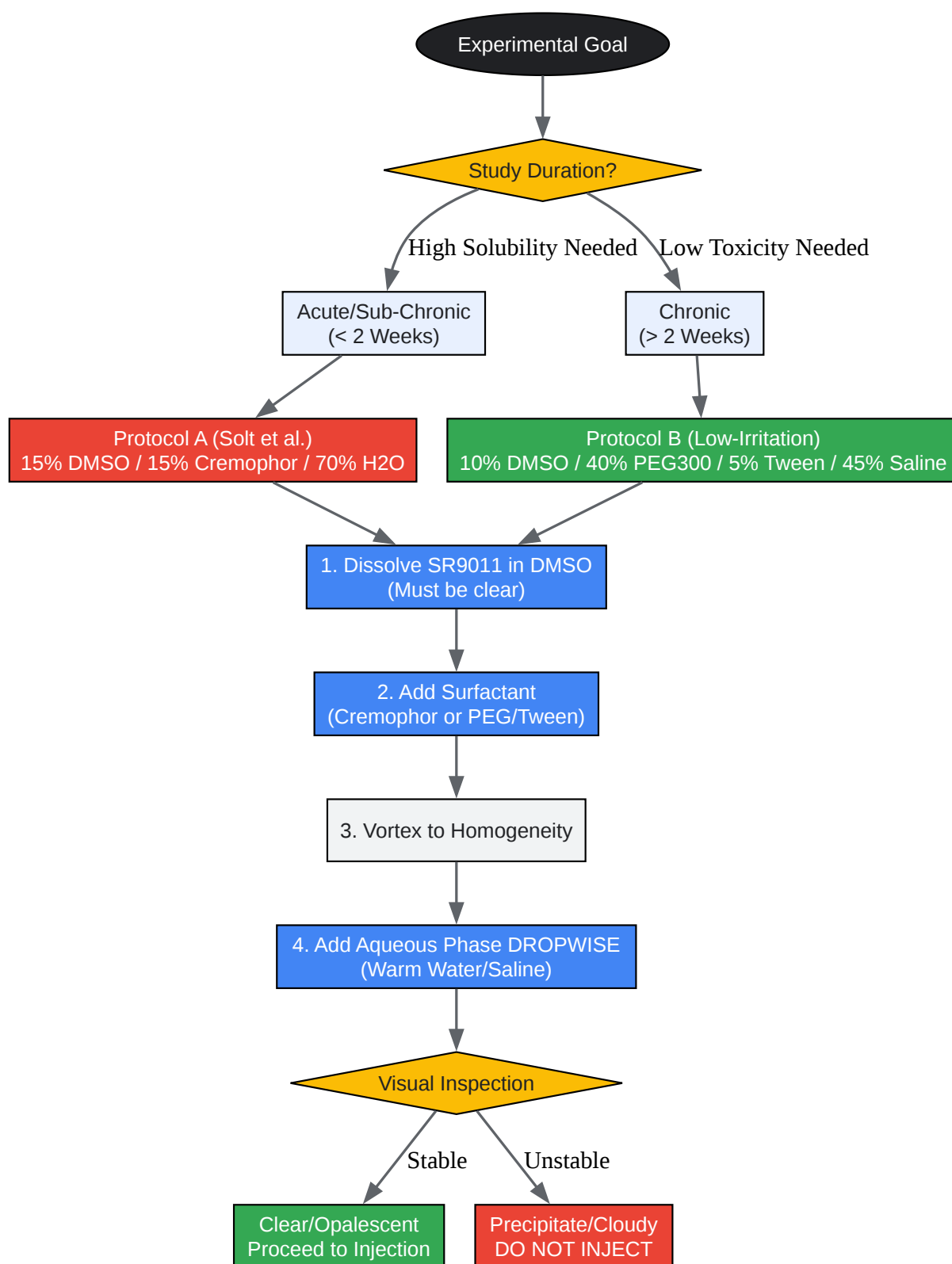
Vehicle Composition: 10% DMSO : 40% PEG300 : 5% Tween 80 : 45% Saline[1][2]

Component	Function	Order of Addition
DMSO	Primary Solvent	1st (Dissolve Drug Here)
PEG300	Co-solvent/Viscosity	2nd (Stabilize)
Tween 80	Surfactant	3rd (Micelle Formation)
Saline	Physiological Carrier	4th (Add last and slowly)

Protocol Note: This formulation relies on PEG300 (Polyethylene Glycol 300) to reduce the required amount of DMSO, lowering neurotoxicity risks associated with high-volume DMSO injections.

## Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for vehicle selection and the critical "Sandwich" mixing order required to prevent precipitation.



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Caption: Decision matrix for SR9011 vehicle selection and the mandatory "Solvent-Surfactant-Aqueous" mixing order to ensure bioavailability.

## Module 4: Troubleshooting & FAQ

**Q1: My solution turned cloudy immediately after adding saline. Can I still use it?**

**Answer:**No. A cloudy solution indicates the drug has precipitated out of solution (crashed out). Injecting this will result in:

- Erratic Pharmacokinetics: The solid crystals will not be absorbed at the predicted rate.
- Peritonitis: Solid crystals irritate the peritoneal lining, causing inflammation that confounds metabolic data. Fix: You likely added the saline too fast or the solution was too cold. Re-prepare, ensuring the aqueous phase is warm (37°C) and added dropwise.

**Q2: Why use Water instead of PBS/Saline in the Cremophor protocol?**

**Answer:** High ionic strength (salt) can compress the electrical double layer of micelles, reducing their stability and causing the drug to precipitate ("salting out").

- Protocol A (Cremophor): Use Sterile Water. The osmolarity is balanced by the high concentration of DMSO and Cremophor.
- Protocol B (PEG/Tween): Use Saline, as PEG provides sufficient steric stabilization to tolerate ions.

**Q3: What is the maximum concentration I can achieve?**

**Answer:**

- Protocol A: Up to 20 mg/mL (allows 100 mg/kg dosing at 5 mL/kg volume).
- Protocol B: Typically capped at 5–10 mg/mL.
- Note: SR9011 is dosed b.i.d. (twice daily) due to its short half-life. Ensure your concentration allows for two comfortable injection volumes per day.

## Q4: Can I store the formulated vehicle?

Answer: Avoid storage if possible. SR9011 in aqueous solution is less stable than the powder.

- Best Practice: Prepare fresh daily.
- If necessary: Store at 4°C for max 24 hours. If precipitate forms upon refrigeration, sonicate at 37°C for 15 minutes. If it does not clear, discard.

## References

- Solt, L. A., et al. (2012).<sup>[3][4][5]</sup> Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists.<sup>[3][5][6][7][8]</sup> Nature, 485(7396), 62–68.<sup>[3]</sup>
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